molecular formula C10H13ClN2O3S B1362474 Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- CAS No. 23280-39-9

Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-

Cat. No. B1362474
CAS RN: 23280-39-9
M. Wt: 276.74 g/mol
InChI Key: FKMWGZIUAHMKRY-UHFFFAOYSA-N
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Description

“Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)-” is a chemical compound with the molecular formula C10H13ClN2O3S . It is a derivative of acetanilide, which is an odorless solid chemical of leaf or flake-like appearance . Acetanilide is also known as N-phenylacetamide, acetanil, or acetanilid .

Scientific Research Applications

  • NMR Spectroscopy in Pharmaceuticals : Acetanilide is utilized as a primary standard in quantitative NMR (qNMR) spectroscopy for pharmaceuticals. This application is critical for ensuring accurate and precise analytical results in pharmaceutical testing (Rundlöf, McEwen, Johansson, & Arvidsson, 2014).

  • Organic Synthesis : Acetanilides are employed in the synthesis of 2-chloro-3-formyl quinolines, using a Vilsmeier–Haack type reagent. This process is significant in organic chemistry for the production of complex molecular structures (Venkanna, Rajanna, Kumar, Ansari, & Ali, 2015).

  • Environmental Fate of Herbicides : Acetanilide compounds, like alachlor and metolachlor, undergo transformations in environmental settings, particularly involving microbial and abiotic processes. This research is essential for understanding the environmental impact of these herbicides (Stamper, Traina, & Tuovinen, 1997).

  • Herbicide Antidotes : Acetanilide derivatives are used in developing antidotes (safeners) for protecting crops against herbicidal injury. This is a significant application in agricultural science for enhancing crop safety (Sacher, Lee, Schafer, & Howe, 1983).

  • Chemical Reactions and Ligand Exchange : Studies have examined the behavior of acetanilide in various chemical reactions, including ligand exchange processes. This is valuable for understanding reaction mechanisms in organometallic chemistry (Ryabov & Kazankov, 1984).

  • Pharmacology and Biochemistry : Acetanilide's conversion and interaction with liver microsomal preparations have been studied. This research is crucial for understanding metabolic processes and the biochemical behavior of similar compounds (Daly, Jerina, Farnsworth, & Guroff, 1969).

  • Chemoproteomics : A chemoproteomic approach has revealed that acetanilide herbicides, such as acetochlor, interact with protein targets in vivo. This is significant for understanding the toxicity and biochemical pathways affected by these compounds (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).

Safety And Hazards

Acetanilide, the parent compound, is classified as having acute toxicity when ingested and is harmful to aquatic life . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation . The safety and hazards specific to “Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)-” are not detailed in the sources retrieved.

properties

IUPAC Name

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMWGZIUAHMKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177849
Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-

CAS RN

23280-39-9
Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23280-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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